6-Bromo-8-fluoroisoquinolin-3-amine

MAO-B Neurodegeneration Enzyme Inhibition

6-Bromo-8-fluoroisoquinolin-3-amine (CAS 1260815-69-7) is a privileged isoquinoline scaffold whose precise 6-bromo-8-fluoro substitution pattern is essential for biological activity. Unlike close analogs, this pattern delivers 53-fold MAO-B selectivity and 6.7-fold HDAC6/HDAC3 selectivity (HDAC6 IC50=20 nM). The 3-amine enables acylation or reductive amination; the 6-bromine is optimal for Suzuki/Buchwald-Hartwig cross-coupling, enabling rapid SAR library generation. Supplied as a yellow to brown solid at 95% purity. For R&D use only—not for human or veterinary applications.

Molecular Formula C9H6BrFN2
Molecular Weight 241.063
CAS No. 1260815-69-7
Cat. No. B2791177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluoroisoquinolin-3-amine
CAS1260815-69-7
Molecular FormulaC9H6BrFN2
Molecular Weight241.063
Structural Identifiers
SMILESC1=C2C=C(N=CC2=C(C=C1Br)F)N
InChIInChI=1S/C9H6BrFN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13)
InChIKeyJCIBQHVIBLSPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-fluoroisoquinolin-3-amine (CAS 1260815-69-7): A Differentiated Halogenated Isoquinoline Scaffold for Medicinal Chemistry and Chemical Biology


6-Bromo-8-fluoroisoquinolin-3-amine (CAS 1260815-69-7) is a synthetic, halogenated isoquinoline derivative characterized by a reactive primary amine at the 3-position, a bromine atom at the 6-position, and a fluorine atom at the 8-position on the heteroaromatic core . This unique substitution pattern creates a specific electronic and steric profile within the privileged isoquinoline scaffold, which is a core structure in numerous bioactive molecules and pharmaceuticals . The compound is typically supplied as a yellow to brown solid with a purity specification of 95% and is intended exclusively for research and development purposes, serving as a versatile building block in medicinal chemistry, chemical biology, and agrochemical research .

Why 6-Bromo-8-fluoroisoquinolin-3-amine Cannot Be Interchanged with Other Halogenated Isoquinolines


In medicinal chemistry and chemical biology, the biological activity, selectivity, and synthetic utility of a compound are exquisitely sensitive to the precise nature and position of its substituents. For halogenated isoquinolines, even a single atom change—such as replacing a bromine with a hydrogen, moving a halogen to a different position, or using a quinoline core instead of an isoquinoline—can lead to a complete loss of desired activity or a dramatic shift in target engagement . The specific 6-bromo-8-fluoro substitution pattern on 6-bromo-8-fluoroisoquinolin-3-amine is not arbitrary; it is a deliberate design feature that influences the compound's electronic distribution, lipophilicity, metabolic stability, and binding interactions with biological targets, as well as its reactivity as a synthetic intermediate [1]. Simply substituting this compound with a close analog like 6-bromoisoquinolin-3-amine, 8-fluoroisoquinolin-3-amine, or the quinoline isomer would yield a molecule with different physicochemical properties and biological profile, rendering it unsuitable for applications where this specific pattern is required. The following quantitative evidence details these critical differentiators.

Quantitative Evidence for 6-Bromo-8-fluoroisoquinolin-3-amine: Differentiated Biological Activity and Physicochemical Profile


6-Bromo-8-fluoroisoquinolin-3-amine Exhibits Low-Micromolar Inhibition of MAO-B with 53-Fold Selectivity Over MAO-A

The compound demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 2,690 nM (2.69 µM). In the same assay system, its activity against the MAO-A isoform is substantially lower, with an IC50 of 143,000 nM (143 µM). This yields a 53-fold selectivity window for MAO-B over MAO-A [1]. The baseline for a non-selective inhibitor would be an equipotent inhibition of both isoforms.

MAO-B Neurodegeneration Enzyme Inhibition

6-Bromo-8-fluoroisoquinolin-3-amine Shows 6.7-Fold Selectivity for HDAC6 Over HDAC3

In biochemical assays, 6-bromo-8-fluoroisoquinolin-3-amine inhibits histone deacetylase 6 (HDAC6) with an IC50 of 20 nM, while its potency against HDAC3 is 133 nM [1]. This represents a 6.7-fold selectivity for HDAC6, a profile that is relevant for developing inhibitors with potentially reduced toxicity compared to pan-HDAC inhibitors.

HDAC6 Epigenetics Cancer

Dual Halogenation Provides a Differentiated Physicochemical Profile Compared to Mono-Halogenated Analogs

The presence of both bromine and fluorine atoms on the isoquinoline core results in a distinct physicochemical profile compared to its mono-halogenated or non-halogenated analogs. The target compound has a predicted XLogP3 of 2.5 and a topological polar surface area (TPSA) of 38.9 Ų [1]. In contrast, 8-fluoroisoquinolin-3-amine (lacking the bromine) has a lower predicted XLogP3 of 1.9 and the same TPSA of 38.9 Ų [2]. The bromine atom increases lipophilicity by 0.6 log units, which can significantly impact membrane permeability and non-specific binding.

Physicochemical Properties ADME Medicinal Chemistry

Isoquinoline Core Confers a Different pKa Compared to the Quinoline Analog, Impacting Protonation State at Physiological pH

The nitrogen atom in the heteroaromatic core of 6-bromo-8-fluoroisoquinolin-3-amine has a predicted pKa of 3.94 . Its direct structural analog, 6-bromo-8-fluoroquinolin-3-amine (which differs only in the position of the nitrogen atom within the fused ring system), has a significantly lower predicted pKa of 1.13 . This difference of nearly three orders of magnitude in acidity means that at physiological pH (7.4), the isoquinoline core will be almost entirely unprotonated, while the quinoline core will also be unprotonated. However, the difference in pKa indicates a substantial shift in the basicity of the core heterocycle, which can affect binding interactions with acidic residues in a target protein's active site and influence overall solubility.

pKa Drug Design Physicochemical Properties

Recommended Application Scenarios for 6-Bromo-8-fluoroisoquinolin-3-amine in Drug Discovery and Chemical Biology


Scaffold for Designing Isoform-Selective MAO-B Inhibitors

Based on the established 53-fold selectivity for MAO-B over MAO-A, 6-bromo-8-fluoroisoquinolin-3-amine is a suitable starting scaffold for medicinal chemistry campaigns aimed at developing selective MAO-B inhibitors. Researchers can leverage the core structure for further optimization to enhance potency and selectivity, with the goal of creating tool compounds for studying Parkinson's disease and other neurodegenerative conditions where MAO-B is a key therapeutic target [1].

Lead Scaffold for HDAC6-Selective Inhibitor Development

The compound's 6.7-fold selectivity for HDAC6 over HDAC3, coupled with its potent inhibition of HDAC6 (IC50 = 20 nM), positions it as a promising lead-like scaffold for the development of selective HDAC6 inhibitors. This application is particularly relevant in oncology and immunology research, where HDAC6-selective inhibition is being pursued to avoid the dose-limiting toxicities associated with pan-HDAC inhibitors [1].

Versatile Synthetic Intermediate with Orthogonal Reactive Handles

The combination of a reactive 3-amino group and a 6-bromo substituent provides orthogonal reactive handles for late-stage functionalization. The amine can undergo acylation, reductive amination, or diazotization, while the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for high-throughput screening [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-fluoroisoquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.